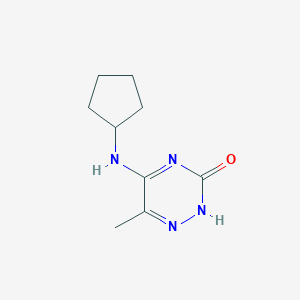
5-(cyclopentylamino)-6-methyl-1,2,4-triazin-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(cyclopentylamino)-6-methyl-1,2,4-triazin-3(2H)-one, commonly known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). JAK3 is a tyrosine kinase that plays a crucial role in the signaling pathways of cytokine receptors. CP-690,550 has shown potential in the treatment of various autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Mécanisme D'action
CP-690,550 works by selectively inhibiting 5-(cyclopentylamino)-6-methyl-1,2,4-triazin-3(2H)-one, which is involved in the signaling pathways of various cytokine receptors, including those for interleukins 2, 4, 7, 9, 15, and 21. By inhibiting 5-(cyclopentylamino)-6-methyl-1,2,4-triazin-3(2H)-one, CP-690,550 blocks downstream signaling pathways, leading to the suppression of cytokine-mediated immune responses.
Biochemical and Physiological Effects:
CP-690,550 has been shown to effectively reduce inflammation and improve clinical symptoms in animal models of autoimmune diseases. In clinical trials, CP-690,550 has been shown to reduce joint swelling and pain in patients with rheumatoid arthritis and improve skin lesions in patients with psoriasis. CP-690,550 has also been shown to reduce the levels of various cytokines, including interleukin-6 and tumor necrosis factor-alpha, which are involved in the pathogenesis of autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
CP-690,550 has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and has high purity. CP-690,550 is also highly selective for 5-(cyclopentylamino)-6-methyl-1,2,4-triazin-3(2H)-one, which reduces the risk of off-target effects. However, CP-690,550 has some limitations, including its short half-life and poor solubility in water. These limitations can be overcome by using appropriate formulations and delivery methods.
Orientations Futures
CP-690,550 has shown promising results in the treatment of various autoimmune diseases, but there is still much to be explored in terms of its potential applications. One future direction is the investigation of CP-690,550 in combination with other therapies, such as biologics and small molecule inhibitors. Another direction is the exploration of CP-690,550 in other autoimmune diseases, such as multiple sclerosis and lupus. Additionally, the development of more potent and selective 5-(cyclopentylamino)-6-methyl-1,2,4-triazin-3(2H)-one inhibitors could lead to improved treatment options for autoimmune diseases.
Méthodes De Synthèse
The synthesis of CP-690,550 involves the reaction of 2-cyclopentyl-2-hydroxyethylamine with 6-methyl-1,2,4-triazin-3(2H)-one in the presence of a suitable coupling agent. The resulting intermediate is then treated with a strong acid to yield the final product. The synthesis of CP-690,550 has been optimized to achieve high yields and purity.
Applications De Recherche Scientifique
CP-690,550 has been extensively studied for its potential therapeutic applications in various autoimmune diseases. In preclinical studies, CP-690,550 has been shown to effectively inhibit 5-(cyclopentylamino)-6-methyl-1,2,4-triazin-3(2H)-one activity and reduce inflammation in animal models of rheumatoid arthritis, psoriasis, and inflammatory bowel disease. Clinical trials have also demonstrated the efficacy of CP-690,550 in the treatment of rheumatoid arthritis and psoriasis.
Propriétés
Nom du produit |
5-(cyclopentylamino)-6-methyl-1,2,4-triazin-3(2H)-one |
|---|---|
Formule moléculaire |
C9H14N4O |
Poids moléculaire |
194.23 g/mol |
Nom IUPAC |
5-(cyclopentylamino)-6-methyl-2H-1,2,4-triazin-3-one |
InChI |
InChI=1S/C9H14N4O/c1-6-8(11-9(14)13-12-6)10-7-4-2-3-5-7/h7H,2-5H2,1H3,(H2,10,11,13,14) |
Clé InChI |
PQSQRYYXSFMWPS-UHFFFAOYSA-N |
SMILES |
CC1=NNC(=O)N=C1NC2CCCC2 |
SMILES canonique |
CC1=NNC(=O)N=C1NC2CCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Isopropenyl-5-[2-(2-thienylmethylene)hydrazino]-1,3-oxazole-4-carbonitrile](/img/structure/B254459.png)
![N-[4-(dimethylamino)benzyl]-2-(4-nitrophenoxy)-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B254465.png)
![N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-nitrobenzamide](/img/structure/B254468.png)
![(5Z)-N-[3-(2-methoxyethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-(6-oxocyclohexa-2,4-dien-1-ylidene)-1,2-dihydropyrazole-3-carboxamide](/img/structure/B254474.png)
![(5Z)-5-(6-oxocyclohexa-2,4-dien-1-ylidene)-N-[3-(oxolan-2-ylmethylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]-1,2-dihydropyrazole-3-carboxamide](/img/structure/B254475.png)
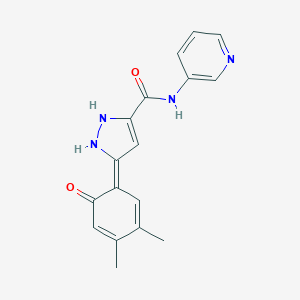
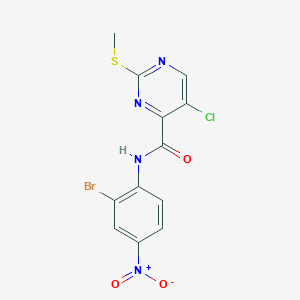
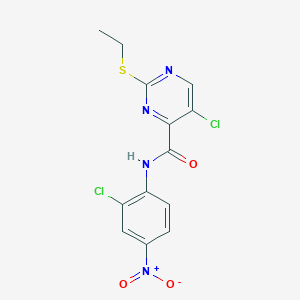
![methyl N-[2-[2-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]-4-thiophen-2-yl-1,3-thiazol-5-yl]carbamate](/img/structure/B254482.png)
![N'-{3-[5-(2-furylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}isonicotinohydrazide](/img/structure/B254489.png)
![(5E)-2-(4-hydroxyanilino)-5-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one](/img/structure/B254491.png)
![(5Z)-2-(3-chloro-4-fluoroanilino)-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B254492.png)
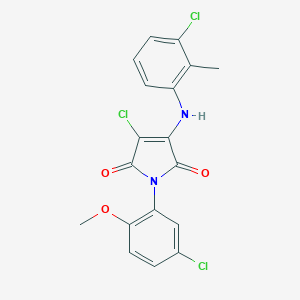
![2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-1-(4-methylphenyl)ethanone](/img/structure/B254502.png)